
3-Hydroxyquinidine
概要
説明
(3S)-ヒドロキシキニーネは、抗不整脈薬であるキニーネの活性代謝物です。 これは、主にCYP3A4であるシトクロムP450アイソフォームによるキニーネの初回通過代謝によって生成されます 。 この化合物は、犬のプルキンエ線維の脱分極を延長し、孤立したラット心臓における心室細動および頻脈を防ぐ能力で知られています .
準備方法
合成経路と反応条件
(3S)-ヒドロキシキニーネの合成には、キニーネのヒドロキシル化が含まれます。 この反応は、特にCYP3A4であるシトクロムP450酵素によって触媒されます 。 反応条件は通常、ヒドロキシル化プロセスを促進するためにヒト肝臓ミクロソームを使用することを伴います .
工業生産方法
(3S)-ヒドロキシキニーネの工業生産は、合成経路と同様の原則に従いますが、より大規模に行われます。 このプロセスは、キニーネのヒドロキシル化を実現するために、ヒト肝臓ミクロソームまたは組換えCYP3A4酵素を含むバイオリアクターを使用することを伴います .
化学反応の分析
反応の種類
(3S)-ヒドロキシキニーネは、以下を含むさまざまな化学反応を受けます。
酸化: さらなる酸化が起こり、より酸化された代謝物の形成につながる可能性があります。
還元: 還元反応は、(3S)-ヒドロキシキニーネをキニーネまたは他の還元された形態に戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とシトクロムP450酵素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: さまざまな求核剤を置換反応に使用できます.
生成される主な生成物
これらの反応から生成される主な生成物には、さらに酸化された代謝物、キニーネの還元された形態、およびさまざまな置換された誘導体が含まれます .
科学研究への応用
(3S)-ヒドロキシキニーネは、いくつかの科学研究に適用されています。
科学的研究の応用
Pharmacokinetic Studies
3-Hydroxyquinidine is crucial in understanding the pharmacokinetics of quinidine. Recent studies have utilized physiologically-based pharmacokinetic (PBPK) modeling to simulate the behavior of both quinidine and its metabolite, 3-HQ. These models incorporate factors such as metabolism by cytochrome P450 enzymes (CYP3A4) and transport mechanisms involving P-glycoprotein (P-gp) .
Key Findings from Pharmacokinetic Modeling:
- The PBPK model accurately predicts the pharmacokinetic parameters of 3-HQ, demonstrating over 90% predictive success within two-fold of observed values .
- The model has been applied to assess complex drug-drug-gene interactions (DDGIs), indicating the importance of 3-HQ in predicting interactions involving CYP2D6 and CYP3A4 substrates .
Drug-Drug Interactions (DDIs)
This compound plays a pivotal role in DDIs, particularly as an inhibitor of CYP2D6 and P-gp. Its interaction potential has been extensively studied in clinical settings, providing insights into how it affects the pharmacodynamics of other drugs.
Clinical Implications:
- Studies have shown that 3-HQ can influence the metabolism of co-administered drugs such as metoprolol and digoxin, highlighting its significance in managing therapeutic regimens .
- The concentration levels of 3-HQ often exceed those of quinidine, suggesting a need for monitoring both metabolites to optimize therapeutic outcomes .
Therapeutic Applications
The therapeutic implications of this compound are particularly relevant in cardiology due to its antiarrhythmic properties. It is considered an active metabolite that contributes to the overall efficacy of quinidine in treating arrhythmias.
Efficacy Studies:
- Research indicates that the unbound concentrations of 3-HQ can significantly affect therapeutic responses, necessitating careful monitoring during treatment .
- The metabolite's pharmacological activity suggests potential applications beyond its parent compound, particularly in patients with specific metabolic profiles .
Research Methodologies
Various methodologies have been employed to study this compound's effects and interactions:
- Capillary Electrophoresis: This technique has been validated for determining concentrations of 3-HQ during metabolism screening experiments, allowing for precise measurements critical for pharmacokinetic studies .
- Liver-on-a-Chip Models: Innovative in vitro models are being explored to assess drug metabolism involving 3-HQ, providing a platform for studying liver-related drug interactions without relying solely on animal models .
Summary Table: Applications of this compound
作用機序
(3S)-ヒドロキシキニーネは、心臓細胞のイオンチャネルと相互作用することで効果を発揮します。心臓活動電位の脱分極期を延長することで、異常な心拍を防ぎます。 主な分子標的は、プルキンエ線維のナトリウムチャネルとカリウムチャネルです .
類似の化合物との比較
類似の化合物
キニーネ: (3S)-ヒドロキシキニーネが誘導される親化合物です.
(3R)-ヒドロキシキニーネ: 同様の特性を持つ(3S)-ヒドロキシキニーネの異性体ですが、立体化学が異なります.
ジヒドロキニーネ: 同様の抗不整脈特性を持つキニーネの別の代謝物です.
独自性
(3S)-ヒドロキシキニーネは、CYP3A4による特定の形成と心臓の脱分極に対する強力な効果のために、独自です。 心室細動と頻脈を防ぐ能力は、心臓研究において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Quinidine: The parent compound from which (3S)-hydroxy Quinidine is derived.
(3R)-hydroxy Quinidine: An isomer of (3S)-hydroxy Quinidine with similar properties but different stereochemistry.
Dihydroquinidine: Another metabolite of quinidine with similar antiarrhythmic properties.
Uniqueness
(3S)-hydroxy Quinidine is unique due to its specific formation by CYP3A4 and its potent effects on cardiac repolarization. Its ability to prevent ventricular fibrillation and tachycardia makes it a valuable compound in cardiac research .
特性
CAS番号 |
53467-23-5 |
---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
(3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1 |
InChIキー |
BSRUJCFCZKMFMB-ZNYHDOEXSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@]4(C=C)O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
物理的記述 |
Solid |
同義語 |
3-hydroxyquinidine 3-hydroxyquinidine, (3alpha,9S)-isomer 3-hydroxyquinidine, (8alpha,9R)-isomer 3-hydroxyquinine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Hydroxyquinidine (3-OHQ)?
A: this compound (3-OHQ) is a major metabolite of the class I antiarrhythmic drug, quinidine. It is formed primarily via hepatic metabolism of quinidine by the cytochrome P450 enzyme, CYP3A4. [, ]
Q2: Is 3-OHQ formation affected by other drugs?
A: Yes, drugs that are CYP3A4 inhibitors, such as itraconazole, grapefruit juice, and erythromycin, can significantly reduce the formation clearance of 3-OHQ. [, ] Conversely, quinidine can stimulate the metabolism of other drugs metabolized by CYP3A4, like diclofenac. []
Q3: Can smoking influence 3-OHQ formation?
A: Research has not found a significant difference in the urinary recovery of 3-OHQ between smokers and non-smokers, suggesting smoking does not induce the metabolic pathway responsible for its formation. []
Q4: How is 3-OHQ eliminated from the body?
A: 3-OHQ is primarily eliminated through hepatic metabolism and renal excretion. [, ] Its elimination half-life in humans has been reported to range from 3.5 to 12.4 hours in healthy volunteers, with prolonged half-lives observed in patients with ventricular tachycardia. []
Q5: Does the presence of liver disease affect 3-OHQ levels?
A: Patients with cirrhosis have been observed to have a longer apparent elimination half-life of quinidine but no significant difference in quinidine/3-OHQ ratio compared to controls. This suggests a potential change in the distribution patterns of quinidine and its metabolites in the presence of liver disease. [, ]
Q6: How are quinidine and 3-OHQ levels typically measured?
A: High-performance liquid chromatography (HPLC) is widely considered the gold standard for measuring quinidine and 3-OHQ levels in biological fluids. This method offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. [, , , , , ]
Q7: Does 3-OHQ contribute to the overall effects of quinidine therapy?
A: The accumulation of 3-OHQ to clinically significant levels during chronic quinidine therapy, coupled with its antiarrhythmic activity, suggests a potential contribution to both the therapeutic and potentially toxic effects of quinidine. [, , , ]
Q8: How does the formation of 3-OHQ vary among individuals?
A: Significant interindividual variability exists in the formation and accumulation of 3-OHQ, likely due to factors such as genetic polymorphisms in CYP3A4 activity, co-administration of CYP3A4 inhibitors or inducers, and liver function. [, , , ]
Q9: Can the ratio of 3-OHQ to quinidine provide clinically relevant information?
A: Monitoring the ratio of 3-OHQ to quinidine in patient serum can be helpful in assessing CYP3A4 activity and identifying potential drug interactions. A high ratio might indicate reduced CYP3A4 activity, potentially leading to increased quinidine levels and toxicity. [, , , ]
Q10: What is the molecular structure of 3-OHQ?
A: 3-OHQ is formed by the addition of a hydroxyl group (-OH) to the 3 position of the quinidine molecule. Its absolute stereochemistry has been determined to be (3S). []
Q11: Has the structure of 3-OHQ been confirmed by X-ray crystallography?
A: Yes, the single-crystal X-ray analysis of (3S)-3-hydroxyquinidine methanesulfonate has been performed, confirming its structure. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。